molecular formula C11H12ClNO3S B1357258 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 868963-99-9

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B1357258
CAS No.: 868963-99-9
M. Wt: 273.74 g/mol
InChI Key: WRGDULRLERROFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is involved in various synthetic and chemical reactions. Janosik et al. (2006) developed a clean and operationally simple protocol for the direct synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, which are easily converted to various sulfonamide derivatives. This advancement in synthetic methodology broadens the application of sulfonyl chlorides in chemistry (Janosik et al., 2006).

Biologically Active Compound Synthesis

The ability to synthesize biologically active compounds is a significant application. For instance, research by Ibrahim et al. (2020) shows the synthesis of indole-based-sulfonamide derivatives, which are characterized for their electrochemical behavior. These compounds exhibit various fundamental electrochemical parameters, highlighting their potential in biological applications (Ibrahim et al., 2020).

Applications in Organic Synthesis

In organic synthesis, these compounds are used for the efficient and selective removal of phenylsulfonyl or tosyl groups under mild conditions. This provides a versatile tool for organic chemists in the synthesis of complex molecules. The study by Kumaraswamy et al. (2015) on metal- and base-free syntheses of aryl/alkylthioindoles showcases the potential of this methodology in organic synthesis (Kumaraswamy et al., 2015).

Electrooxidative Applications

The compound also finds use in electrooxidative processes. Feng et al. (2017) developed a method for the electrochemical α-sulfonylation of 1H-indole, highlighting its utility in the synthesis of biologically active modulators (Feng et al., 2017).

Pharmaceutical Research

In pharmaceutical research, the compound contributes to the development of new drugs and treatments. For instance, McCarroll et al. (2007) utilized arylsulfonyl chlorides in the synthesis of antitumor compounds, demonstrating the importance of these compounds in medicinal chemistry (McCarroll et al., 2007).

Biochemical Analysis

Biochemical Properties

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with specific amino acid residues in proteins, leading to modifications that can alter protein function. These interactions are crucial for studying protein structure and function in proteomics research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modify proteins at the molecular level makes it a valuable tool for studying biochemical pathways and protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions (2-8°C) for extended periods (months) . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Properties

IUPAC Name

1-propanoyl-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGDULRLERROFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586456
Record name 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868963-99-9
Record name 2,3-Dihydro-1-(1-oxopropyl)-1H-indole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868963-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.